molecular formula C16H22N2O5S2 B5304905 2-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

2-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid

Cat. No.: B5304905
M. Wt: 386.5 g/mol
InChI Key: GIHFAEBMOQRUQI-UHFFFAOYSA-N
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Description

2-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is a complex organic compound featuring a thiophene ring, a piperazine ring, and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

The piperazine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the thiophene compound. The final step involves the formation of the cyclohexanecarboxylic acid moiety, which can be achieved through a Friedel-Crafts acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, such as palladium or platinum, and the selection of appropriate solvents and temperatures to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

2-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the cyclohexanecarboxylic acid moiety can influence the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is unique due to its combination of a thiophene ring, a piperazine ring, and a cyclohexane ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

2-(4-thiophen-2-ylsulfonylpiperazine-1-carbonyl)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S2/c19-15(12-4-1-2-5-13(12)16(20)21)17-7-9-18(10-8-17)25(22,23)14-6-3-11-24-14/h3,6,11-13H,1-2,4-5,7-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHFAEBMOQRUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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